Agnosterol

Description

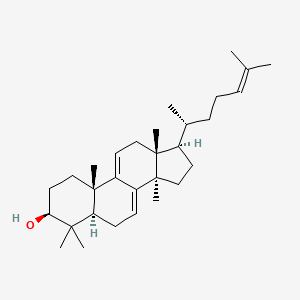

Structure

3D Structure

Properties

CAS No. |

472-29-7 |

|---|---|

Molecular Formula |

C30H48O |

Molecular Weight |

424.7 g/mol |

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C30H48O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,12,15,21-22,25-26,31H,9,11,13-14,16-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1 |

InChI Key |

ZBFPGLKEWSMWSG-BQNIITSRSA-N |

SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Isomeric SMILES |

C[C@H](CCC=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Agnosterol |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of Agnosterol

Elucidation of Acetate (B1210297) and Squalene (B77637) as Precursors in Agnosterol Biosynthesis

The foundational building blocks for this compound biosynthesis, like other triterpenoids and sterols, are acetate units. Early radiolabeling experiments, particularly with C14-acetate, provided crucial evidence demonstrating that acetate serves as a major carbon source for the synthesis of cholesterol and related sterols, including this compound annualreviews.organnualreviews.orgoregonstate.edugla.ac.uk. These acetate units are first converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) pathway. Sequential head-to-tail condensations of these five-carbon (C5) units lead to the formation of farnesyl pyrophosphate (C15), which then undergoes a head-to-head condensation to yield squalene (C30) gla.ac.uk.

Squalene (C30), a linear hydrocarbon, was firmly established as a direct precursor to sterols. Studies showed that labeled squalene is efficiently converted into cholesterol in biological systems, validating the "squalene hypothesis" which posits that all sterols are synthesized via squalene annualreviews.orgoregonstate.edugla.ac.uk. The presence of this compound alongside lanosterol (B1674476) in liver homogenates incubated with C14-acetate further solidified squalene's role as a precursor to these C30 sterols annualreviews.org.

Role of 2,3-Oxidosqualene (B107256) as a Key Intermediate in this compound Formation

Following its synthesis, squalene undergoes an essential oxidative step to form 2,3-oxidosqualene (also known as squalene 2,3-epoxide). This reaction is catalyzed by squalene monooxygenase (squalene epoxidase), which introduces an epoxide ring at one end of the squalene molecule wikipedia.orgwikipedia.org. (S)-2,3-Oxidosqualene is a crucial intermediate in the synthesis of various sterols, including lanosterol and cycloartenol (B190886), as well as other triterpenoids wikipedia.orgcaymanchem.comglpbio.com. For the formation of tetracyclic triterpenoids like this compound, 2,3-oxidosqualene serves as the direct substrate for the subsequent cyclization reaction wikipedia.orgmedchemexpress.comechelon-inc.com.

Characterization of Oxidosqualene Cyclase (OSC) Activity in this compound Synthesis

The cyclization of 2,3-oxidosqualene to form the characteristic tetracyclic skeleton of this compound is the most complex and critical step in its biosynthesis. This reaction is mediated by a class of enzymes known as oxidosqualene cyclases (OSCs), also referred to as triterpene synthases wikipedia.orgresearchgate.netdartmouth.edu. OSCs are pivotal enzymes in the biosynthesis of a diverse array of sterols and triterpenes researchgate.netresearchgate.net.

The cyclization catalyzed by OSCs is initiated by the protonation of the epoxide ring of 2,3-oxidosqualene frontiersin.org. This triggers a cascade of intramolecular reactions, involving a series of concerted or stepwise ring closures and subsequent 1,2-hydride and 1,2-methyl shifts annualreviews.orgwikipedia.orgresearchgate.netnih.govnih.gov. The precise folding of the linear 2,3-oxidosqualene substrate within the enzyme's active site dictates the final triterpenoid (B12794562) product. For sterol biosynthesis, including compounds like lanosterol and this compound, 2,3-oxidosqualene typically adopts a chair-boat-chair conformation, leading to the formation of a protosteryl cation intermediate researchgate.net. The subsequent rearrangements and deprotonation steps determine the specific tetracyclic product, such as lanosterol or this compound annualreviews.orgresearchgate.net. The ability of OSCs to produce multiple triterpene alcohols suggests a versatility in their catalytic action, where a single enzyme might yield several products depending on the precise control of the cyclization and rearrangement cascade researchgate.net.

Oxidosqualene cyclases are generally monomeric enzymes, characterized by a distinct active site that forms a depression or cavity wikipedia.org. This active site is predominantly composed of acidic amino acid residues that create an environment energetically favorable for the 2,3-oxidosqualene substrate to adopt a folded conformation, closely resembling its final product wikipedia.org. The precise arrangement of these active site residues is crucial for guiding the intricate series of cyclization reactions and rearrangements, ensuring the high stereoselectivity observed in triterpenoid synthesis wikipedia.orgnih.gov. While specific structural details for an "this compound-forming OSC" are not as widely characterized as for lanosterol synthase, the general principles of OSC structure-function relationships apply, highlighting how the enzyme's architecture dictates the cyclization outcome wikipedia.orgnih.govnih.gov.

The genes encoding enzymes involved in sterol and triterpenoid biosynthesis, including OSCs, are subject to complex genetic and molecular regulation. This regulation ensures a balanced supply of these essential metabolites and allows for adaptation to environmental cues yeastgenome.orgnih.govnih.gov. Transcriptional regulation plays a significant role, with sterol abundance influencing the expression of many enzymes in the pathway yeastgenome.orgnih.gov. In organisms like Saccharomyces cerevisiae (budding yeast), transcription factors such as Upc2, Ecm22, Hap1, Rox1, and Mot3 coordinate the expression of ergosterol (B1671047) biosynthesis (ERG) genes, a pathway analogous to cholesterol/agnosterol synthesis in mammals yeastgenome.orgnih.govnih.gov. Oxygen levels also affect the transcription of these genes through heme-dependent transcription factors yeastgenome.orgnih.gov. While specific regulatory mechanisms for this compound-forming OSCs are not detailed in the provided context, it is understood that the genes encoding these enzymes are part of broader genetic pathways that control the production of triterpenoids and sterols pressbooks.pubresearchgate.net.

Downstream Metabolic Conversions Involving this compound

This compound is not necessarily a terminal product in all metabolic pathways. It can serve as an intermediate in the biosynthesis of other sterols. For instance, dihydrothis compound (B1670581), a related compound, has been shown to undergo demethylation in rat liver homogenates, leading to the formation of 4,4'-dimethylcholesta-7,9-dienol, and subsequently cholesta-7,9-dienol. This latter compound is then isomerized to cholesta-8,14-dienol, which is converted into cholesterol via the normal pathway nih.govportlandpress.com. This compound itself is found as a component of "isocholesterol," a mixture of sterols primarily derived from wool fat, which also includes lanosterol and its dihydro forms, all of which are considered precursors in cholesterol metabolism annualreviews.orgontosight.ai. This indicates that this compound can be further metabolized within the broader sterol biosynthesis network.

This compound as an Intermediate in Lanosterol-derived Sterol Pathways

This compound (PubChem CID: 21126062) is a tetracyclic triterpenoid, structurally characterized as 5α-lanosta-7,9(11),24-trien-3β-ol. nih.gov It is recognized as a component of isocholesterol, a mixture of sterols predominantly sourced from wool fat, which also includes significant quantities of lanosterol (PubChem CID: 246983) and dihydrolanosterol (B1674475) (PubChem CID: 440560). ontosight.ainews-medical.net

The overarching sterol biosynthesis pathway initiates with squalene (PubChem CID: 638072), which undergoes cyclization to form lanosterol in animals and fungi, or cycloartenol in plants. Lanosterol serves as a pivotal precursor for the synthesis of all subsequent animal and fungal steroids, including cholesterol. waikato.ac.nzwikipedia.org While lanosterol is the primary and most direct intermediate, this compound has been identified as a common Δ7,14 contaminant in commercial lanosterol preparations. Its derivatives have also been observed during synthetic procedures originating from 7-dehydrocholesterol. nih.gov This suggests that this compound can arise either as a co-occurring natural product or as a byproduct in related synthetic or metabolic routes.

Further evidence of this compound's relationship to lanosterol-derived pathways comes from its chemical synthesis. Methods have been described for producing this compound from lanosterol derivatives through specific debromination and dehydration reactions. This compound's presence has been documented in various organisms, including certain fungi such as Inonotus obliquus, where it coexists with other sterols like lanosterol and ergosterol.

The purity of commercial lanosterol preparations often indicates the presence of this compound as a minor impurity. For instance, analyses have shown commercial lanosterol with approximately 2% this compound content, and dihydrolanosterol preparations with about 1.4% this compound.

Table 1: this compound Purity in Commercial Preparations

| Compound Analyzed | Purity of Main Compound | This compound Content (Impurity) | Reference |

| Lanosterol | >98% | ~2% | |

| Dihydrolanosterol | 98.6% | 1.4% |

Enzymatic Demethylation and Further Modifications of this compound

The biosynthesis of sterols from lanosterol involves a series of enzymatic modifications, critically including the removal of specific methyl groups. These demethylation steps typically occur at the C-4 and C-14 positions of the sterol nucleus. The 14α-demethylation of lanosterol, catalyzed by cytochrome P450 51 (CYP51A1), is a well-established and essential step in the pathway leading to cholesterol (PubChem CID: 5997). nih.gov

While studies on CYP51A1 primarily focus on lanosterol and 24,25-dihydrolanosterol as substrates, the presence of this compound as a contaminant in lanosterol preparations used for these enzyme studies suggests a potential, albeit less characterized, interaction or metabolic fate. nih.gov

More direct evidence for the enzymatic modification of this compound derivatives comes from studies on dihydrothis compound. Research has demonstrated that dihydrothis compound undergoes enzymatic demethylation in rat liver homogenates. This process involves a sequential removal of methyl groups, leading to the formation of 4,4'-dimethylcholesta-7,9-dienol, which is then further converted to cholesta-7,9-dienol. Subsequently, cholesta-7,9-dienol is isomerized to cholesta-8,14-dienol, ultimately entering the established pathway for cholesterol synthesis. This indicates that this compound, or its hydrogenated form, can serve as an intermediate in the complex network of sterol metabolism, undergoing crucial demethylation and structural rearrangements en route to cholesterol. The 14α-demethylation reaction, exemplified by CYP51A1, is a multi-step, six-electron oxidation process. nih.gov

Sterol Methyl Transferase (SMT) Interactions in Related Biosynthetic Cascades

In fungal organisms, SMTs are indispensable for the biosynthesis of ergosterol (PubChem CID: 444679), which serves as the primary membrane sterol, analogous to cholesterol in animals. wikipedia.org While this compound is a C30 sterol, similar in carbon count to lanosterol, and does not inherently possess a C-24 alkyl group, its occurrence in fungi, such as Inonotus obliquus, places it within a broader sterol metabolic context where SMT activity is critically important.

SMTs contribute significantly to the structural diversity of sterols by introducing alkyl groups at C-24. This modification represents a key divergence in sterol pathways, leading to the vast array of phytosterols (B1254722) and mycosterols that differ from the animal cholesterol pathway. The essential role of SMTs in fungal sterol homeostasis makes them significant targets for antifungal agents, as their inhibition can disrupt membrane integrity and cellular function in these organisms. wikipedia.orgnih.gov

Occurrence and Distribution of Agnosterol Across Biological Kingdoms

Agnosterol in Animal Systems

In animals, this compound is recognized as a naturally occurring sterol, most notably as a component of sheep wool fat. Its synthesis is tied to the complex metabolic pathways that produce cholesterol in mammalian liver cells.

This compound is a well-documented constituent of wool fat, the purified secretory product of the sebaceous glands of sheep (Ovis aries). nih.gov This raw wool fat, when refined, is known as lanolin, a complex mixture of esters, di-esters, and hydroxy esters. nih.gov Upon chemical breakdown (saponification), lanolin yields a variety of high molecular weight lanolin alcohols and lanolin fatty acids. nih.govnih.gov

This compound is found within the steroidal alcohol fraction of lanolin. nih.gov It co-occurs with a number of other sterols, including the principal animal sterol, cholesterol, and the direct precursor to cholesterol, lanosterol (B1674476). nih.govnih.gov Dihydrothis compound (B1670581), a hydrated derivative, is also present. nih.gov The exact composition of wool fat can vary depending on factors like sheep breed and processing methods, but this compound is an identified component of this complex natural product. nih.gov

| Component Category | Specific Examples | Reference |

|---|---|---|

| Steroid Alcohols | This compound, Lanosterol, Cholesterol, Dihydrothis compound | nih.govnih.govnih.gov |

| Aliphatic & Branched Alcohols | C12-36 alcohols, including di-hydroxy alcohols | nih.gov |

| Fatty Acids | Approximately 160 different acids (C7-41), including hydroxy acids | nih.gov |

| Form | Primarily esters, di-esters, and hydroxy esters formed from the condensation of the alcohols and fatty acids |

The biological synthesis of this compound occurs in the mammalian liver, in parallel with the biosynthesis of lanosterol. nih.gov Early research using rat liver homogenates demonstrated that both lanosterol and this compound could be synthesized from acetate (B1210297), a fundamental building block for sterols. researchgate.net

The synthesis of sterols in mammals is a complex process known as the mevalonate (B85504) pathway, which leads to the production of lanosterol. guidetopharmacology.orgnih.gov Lanosterol is the first steroidal intermediate in the pathway and serves as the direct precursor to cholesterol. lipotype.comwikipedia.org While the multi-step enzymatic conversion of lanosterol to cholesterol is extensively studied, the specific pathway for this compound synthesis and its subsequent metabolic fate are less clearly defined in modern literature. nih.govyoutube.comnih.gov this compound is understood to be synthesized in the liver, but it is not considered a primary intermediate in the main enzymatic cascade that converts lanosterol to cholesterol. nih.govresearchgate.net Its formation appears to be a related but distinct outcome of the C30 sterol synthesis process that also yields lanosterol. Further metabolism of this compound in the liver has not been a major focus of recent research, in contrast to the extensive studies on cholesterol metabolism and its regulation. nih.govaging-us.com

This compound belongs to the class of lipids known as zoosterols, or animal sterols. guidetopharmacology.org It shares the fundamental four-ring steroid nucleus common to all sterols. Structurally, it is a C30 sterol, meaning it has 30 carbon atoms, the same as lanosterol. researchgate.net This distinguishes it from cholesterol, which is a C27 sterol, the result of the enzymatic removal of three methyl groups from its lanosterol precursor. nih.gov

Functionally, cholesterol is the most critical animal sterol, playing essential roles in maintaining the structure and fluidity of cell membranes and serving as the precursor to steroid hormones and bile acids. nih.gov Lanosterol is its direct biosynthetic precursor. wikipedia.org Comparative studies have shown that the structural evolution from lanosterol to cholesterol results in a molecule (cholesterol) that is significantly more effective at ordering and stabilizing lipid bilayers in cell membranes. nih.govnih.gov While not studied to the same extent, this compound's structural similarity to lanosterol suggests its effects on membrane properties would be more akin to lanosterol than the highly optimized structure of cholesterol. researchgate.net

| Feature | This compound | Lanosterol | Cholesterol |

|---|---|---|---|

| Carbon Atoms | 30 | 30 | 27 |

| IUPAC Name | 5α-Lanosta-7,9(11),24-trien-3β-ol | Lanosta-8,24-dien-3β-ol | Cholest-5-en-3β-ol |

| Key Structural Feature | Conjugated double bonds at Δ7 and Δ9(11) | Double bond at Δ8 | Double bond at Δ5; no methyl groups at C4 and C14 |

| Role in Mammals | Component of wool fat; synthesized in liver | Primary precursor to cholesterol | Essential component of cell membranes; precursor to hormones and bile acids |

This compound in Fungal Systems

This compound is a recognized metabolite in various fungal species, where it plays a role in the complex pathways of sterol biosynthesis. Its presence is particularly noted in certain members of the Basidiomycota phylum, where it co-occurs with other significant sterols.

Isolation and Characterization from Basidiomycete Fungi (e.g., Pisolithus tinctorius)

The ectomycorrhizal fungus Pisolithus tinctorius has been identified as a source of this compound. Research has successfully isolated and characterized this compound from the fruiting bodies of this fungus. The isolation procedure typically involves the extraction of the fungal material with organic solvents, followed by a series of chromatographic separations to purify the individual components.

In a notable study, this compound, identified as 3β-hydroxylanosta-7(8),9,24-triene, was isolated from a strain of P. tinctorius associated with Pinus taeda. The identification of the compound was rigorously confirmed through a combination of chemical and physical methods. Mass spectrometry was employed to determine the molecular weight and fragmentation pattern of the molecule, providing initial structural clues. Further detailed structural elucidation was achieved using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy scielo.br. These advanced analytical techniques allowed for the precise assignment of the proton and carbon signals, confirming the lanostane (B1242432) skeleton and the specific positions of the hydroxyl group and double bonds characteristic of this compound.

Table 1: Compounds Identified in Pisolithus tinctorius

| Compound Name | Chemical Formula | Method of Identification |

|---|---|---|

| This compound | C30H48O | Mass Spectrometry, 1D & 2D NMR |

| Lanosterol | C30H50O | Mass Spectrometry, 1D & 2D NMR |

| 3β,22ξ-dihydroxy-24-methyllanosta-8,24(28)-diene | C31H52O2 | Mass Spectrometry, 1D & 2D NMR |

Comparative Analysis with Ergosterol (B1671047) Biosynthesis and Occurrence in Fungi

Ergosterol is the predominant sterol in most fungi, playing a crucial role in membrane fluidity and function, analogous to cholesterol in animal cells. The biosynthesis of ergosterol is a complex, multi-step process that begins with the cyclization of squalene (B77637) to form lanosterol. From lanosterol, a series of enzymatic reactions, including demethylations, desaturations, and reductions, lead to the final product, ergosterol.

This compound, being a lanostane-type triterpene, is closely related to the initial stages of the ergosterol biosynthesis pathway. It is considered a derivative of lanosterol. The key structural difference between lanosterol and this compound is the presence of a conjugated diene system in the B-ring of this compound (at positions C-7 and C-9(11)), which is absent in lanosterol's initial cyclized structure. This suggests that this compound may be formed from a lanosterol precursor through enzymatic dehydrogenation reactions.

While the main metabolic flux in most fungi is directed towards the production of ergosterol, the presence of this compound in species like P. tinctorius indicates a branching or alternative step in the sterol biosynthetic pathway. The enzymes responsible for the specific conversion of a lanosterol-type intermediate to this compound have not been fully characterized. The co-occurrence of lanosterol and this compound in P. tinctorius supports the hypothesis that this compound is a downstream metabolite of lanosterol in this particular fungus scielo.br.

The functional significance of this compound in fungi that produce it is not as well understood as that of ergosterol. It may serve as a minor membrane component, or it could have other specialized biological activities. The regulation of the metabolic branch leading to this compound versus the main pathway to ergosterol is likely subject to specific enzymatic controls and may vary between different fungal species and under different physiological conditions.

Table 2: Comparison of this compound and Ergosterol

| Feature | This compound | Ergosterol |

|---|---|---|

| Chemical Class | Lanostane-type Triterpenoid (B12794562) | Sterol |

| Core Structure | Tetracyclic triterpene with a lanostane skeleton | Tetracyclic steroid with an ergostane (B1235598) skeleton |

| Key Precursor | Lanosterol | Lanosterol |

| Primary Function in Fungi | Not fully elucidated, likely a minor membrane component or specialized metabolite | Major component of the fungal cell membrane, regulates fluidity and permeability |

| Occurrence | Found in specific fungal species, e.g., Pisolithus tinctorius | Ubiquitous and abundant in most fungal species |

Molecular and Cellular Research on Agnosterol S Biological Roles

Agnosterol in Cellular Processes

Implications for Cell Growth and Development (e.g., pollen tube elongation)

Direct research specifically linking this compound to cell growth and development, including processes like pollen tube elongation, is not extensively documented. However, sterols in general are known to play vital roles in various aspects of plant and animal cell development.

In plants, sterols are integral components of membranes, influencing their permeability and fluidity, and affecting the physical and physiological properties of membrane proteins researchgate.net. Genetic studies on sterol biosynthetic pathways in plants have indicated that sterols can regulate and modulate various developmental processes researchgate.net. For instance, mutations in genes involved in sterol biosynthesis, such as STEROL METHYL TRANSFERASE (SMT), can lead to altered sterol composition, affecting polar auxin transport, protein localization, and causing developmental defects researchgate.net.

Influence on Sterol-Dependent Protein Trafficking and Subcellular Localization

The influence of this compound on sterol-dependent protein trafficking and subcellular localization has not been specifically detailed in the provided research. Nevertheless, the broader context of sterol's role in these cellular processes is well-established.

Sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi, are predominantly localized to the plasma membrane, despite being synthesized in the endoplasmic reticulum. The mechanisms by which sterols are concentrated in the plasma membrane and efficiently move between cellular compartments are complex and involve both vesicular and non-vesicular transport pathways.

Cellular sterol levels are crucial for the proper functioning of protein trafficking pathways. For example, in mammalian cells, altered sterol levels can affect COPII-mediated export of secretory cargo from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to delayed protein arrival in the Golgi complex. Sterol-dependent protein localization has also been reported in various plant systems, where interactions between proteins and their specific sterol and lipid environments are important for protein recruitment into sub-compartmental structures of the plasma membrane researchgate.net. While these general mechanisms highlight the critical role of sterols in protein trafficking and localization, specific data on this compound's direct influence in these processes are not detailed in the provided search results.

Potential Interplay with MicroRNA Processing Mechanisms

There is no direct research available that specifically describes a potential interplay between this compound and microRNA (miRNA) processing mechanisms. However, it is important to understand the general mechanisms of miRNA processing.

MicroRNAs are small, non-coding RNAs that play crucial roles in regulating gene expression at the post-transcriptional level. Their biogenesis is a multi-step process that begins with the transcription of primary miRNAs (pri-miRNAs) from DNA. In animals, the pri-miRNA is cleaved in the nucleus by the microprocessor complex, composed of Drosha and DGCR8, to produce precursor miRNAs (pre-miRNAs). These pre-miRNAs are then exported to the cytoplasm, where they are further processed by the RNase III endonuclease Dicer into mature miRNA duplexes. One strand of the mature miRNA duplex is then loaded into Argonaute (AGO) proteins to form the miRNA-induced silencing complex (miRISC), which guides the miRNA to target messenger RNAs (mRNAs), typically leading to translational repression or mRNA degradation.

miRNA biogenesis is tightly regulated at multiple levels, including transcription, processing, modification (e.g., methylation, uridylation), Argonaute loading, and RNA decay. Dysregulation of miRNAs is associated with various diseases, including cancer. While the intricate regulatory networks of miRNA processing are well-studied, there is no specific information in the provided search results indicating any direct involvement or interplay of this compound with these mechanisms.

Advanced Methodologies for Agnosterol Research

Spectroscopic Techniques for Agnosterol Structural Elucidation and Conformation

Spectroscopic methods are indispensable for determining the intricate three-dimensional structure and conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in natural products research for the definitive structural elucidation of complex molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed insights into the atomic connectivity, functional groups, and stereochemical relationships within the molecule. sci-hub.sescielo.brannualreviews.orgscielo.br

1D NMR (¹H and ¹³C NMR): Proton (¹H) NMR spectroscopy is utilized to identify the number and types of protons, their chemical environments, and their coupling relationships, providing crucial information about the olefinic, methyl, methylene, and methine protons in this compound. Carbon-13 (¹³C) NMR spectroscopy complements this by revealing the carbon backbone, including the presence of olefinic carbons, methyl carbons, and carbons bearing hydroxyl groups. The comparison of these data with known shifts of lanosta-7,9(11),24-trien-3β-ol (this compound) is a standard practice for identifying and confirming its structure, as well as that of related lanostane (B1242432) derivatives. sci-hub.seannualreviews.org

2D NMR (COSY, HSQC, HMBC, NOESY): To fully assign the complex spectra of this compound and resolve ambiguities from 1D data, 2D NMR experiments are employed:

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, revealing vicinal and geminal proton relationships.

Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals directly bonded to each other, aiding in the assignment of CH, CH₂, and CH₃ groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) is vital for determining the spatial proximity of protons, regardless of bond connectivity. This technique is particularly powerful for elucidating the relative stereochemistry and conformational aspects of this compound, such as the orientation of substituents on the steroid nucleus and the configuration of double bonds. scielo.brscielo.br

NMR spectroscopy, through its ability to detect the interconversion of nuclei between distinct chemical environments, also plays a role in understanding the dynamic conformational behavior of such molecules. chemetrix.co.za

Mass spectrometry (MS) is a powerful analytical technique used for the identification, structural characterization, and quantification of this compound, offering high sensitivity and specificity. unaja.ac.idgla.ac.uk

Identification: MS provides precise molecular weight information, which is fundamental for confirming the molecular formula of this compound (C₃₀H₄₈O, molecular weight 424.7 g/mol ). [27, 5 from previous turn]

Electron Ionization (EI) MS: In EI-MS, this compound, often analyzed as its trimethylsilyl (B98337) (TMS) ether derivative to enhance volatility and thermal stability, undergoes fragmentation. The fragmentation patterns are highly characteristic and serve as a "fingerprint" for identification. For this compound TMS ether, specific fragmentation observations include the less facile elimination of methyl groups from the molecular ion and the [M-90]+ ion (corresponding to the loss of TMSOH), suggesting a stabilizing effect from the conjugated double bonds at Δ7 and Δ9 positions on rings B and C of the sterol nucleus. gla.ac.uk Searching these fragmentation patterns against spectral libraries (e.g., NIST) is a common approach for compound identification. chemetrix.co.zagla.ac.uknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is frequently employed for the analysis of less volatile or thermally labile sterols. It allows for the separation of complex mixtures before MS analysis, and different ionization techniques, such as Electrospray Ionization (ESI), can be used. ESI is considered a "soft" ionization method, typically producing protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, thus providing clear molecular weight information. unaja.ac.idscconline.org Subsequent fragmentation (MS/MS) can then be performed to generate structural information. unaja.ac.id

Quantification: MS techniques, particularly when coupled with chromatography, are highly effective for the quantification of this compound in various samples.

Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is programmed to monitor only specific characteristic ions of this compound, significantly increasing sensitivity and enabling the detection of trace levels. chemetrix.co.zaunaja.ac.id

Multiple Reaction Monitoring (MRM): For even higher specificity and sensitivity, especially in complex biological matrices, MRM (a tandem MS technique) is employed. This involves selecting a precursor ion of this compound, fragmenting it, and then monitoring specific product ions. This "parent-to-daughter" transition provides highly selective and sensitive quantification. chemetrix.co.za

Chromatographic Separation Techniques for this compound Isolation and Purity Assessment

Chromatographic methods are essential for the isolation of pure this compound from natural sources or synthetic mixtures and for assessing its purity.

HPLC is a versatile and widely used technique for the separation, purification, and quantification of non-volatile and semi-volatile compounds like this compound. sci-hub.seciteab.comnih.gov

Isolation and Purification: HPLC is routinely used for isolating this compound from crude extracts. For instance, preparative reversed-phase HPLC using a C18 column and acetonitrile (B52724) as a mobile phase has been successfully employed to separate and purify related sterols, including the removal of dihydrothis compound (B1670581) contamination from synthetic dihydrolanosterol (B1674475) derivatives. This indicates the suitability of similar methodologies for this compound itself. nih.gov

Purity Assessment: Analytical HPLC methods are developed to assess the purity of isolated this compound. Common detection methods include Ultraviolet (UV) detection, particularly if this compound or its derivatives possess chromophores, or Evaporative Light Scattering Detection (ELSD) and Refractive Index (RI) detection for compounds lacking strong UV absorption. nih.govmdpi.com

Methodologies:

Reversed-Phase HPLC (RP-HPLC): This is the most common mode, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water, methanol, or acetonitrile). It separates compounds based on their hydrophobicity.

Normal-Phase HPLC (NP-HPLC): This mode uses a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., n-hexane, tetrahydrofuran). It is suitable for separating compounds based on differences in polarity. For phytosterols (B1254722), which share structural similarities with this compound, NP-HPLC with a silica (B1680970) column and a mobile phase consisting of n-hexane/tetrahydrofuran/2-propanol has been effectively used for simultaneous analysis. mdpi.com

GC-MS combines the excellent separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry, making it ideal for the analysis and purity evaluation of volatile or derivatizable compounds such as this compound. nih.govciteab.com

Analysis and Purity Evaluation: this compound, being a sterol, often requires derivatization (e.g., silylation to form TMS ethers) to increase its volatility and thermal stability, making it amenable to GC separation. gla.ac.ukscconline.org

The GC component separates this compound from other components in a mixture based on differences in their boiling points and interactions with the stationary phase of the column. Capillary columns are typically used, with common stationary phases being non-polar (e.g., DB-1HT). nih.govmdpi.com

The MS component then identifies the separated compounds based on their characteristic mass spectra. GC-MS is used for both qualitative identification and quantitative measurement of individual components in complex mixtures. nih.gov

Typical Operating Conditions: While specific conditions for this compound can vary, general parameters for sterol analysis by GC-MS often involve:

Column Temperature: A temperature program is typically employed, starting at a lower temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 325 °C) to elute compounds with varying volatilities. mdpi.com

Injector Temperature: High temperatures (e.g., 250 °C) are used to ensure rapid vaporization of the sample. mdpi.com

Carrier Gas: An inert gas like helium is commonly used. mdpi.com

Ionization: Electron Ionization (EI) at 70 eV is standard, producing reproducible fragmentation patterns suitable for library matching. mdpi.comuni-saarland.de

Detection: The mass spectrometer operates in scan mode (e.g., 40-600 m/z) for comprehensive analysis or in Selected Ion Monitoring (SIM) mode for targeted quantification. chemetrix.co.zamdpi.com

Isotopic Labeling and Metabolic Tracing Studies

Isotopic labeling, particularly with stable isotopes such as ¹³C, ²H, ¹⁵N, or ¹⁸O, coupled with advanced spectroscopic techniques, is a powerful methodology for unraveling the biosynthetic pathways and metabolic fate of compounds like this compound. scielo.brmdpi.commdpi.com

Understanding Biosynthetic Pathways: this compound is a crucial intermediate in the biosynthesis of various sterols, believed to be derived from lanosterol (B1674476). annualreviews.orgwikipedia.org By introducing isotopically labeled precursors (e.g., ¹³C-labeled mevalonate (B85504) or squalene (B77637), which are upstream precursors to lanosterol and thus this compound), researchers can track the incorporation of these labeled atoms into the this compound molecule. Subsequent analysis by NMR or MS reveals the positions of the incorporated labels, providing direct evidence for the sequence of enzymatic reactions and rearrangements involved in its formation. This allows for the elucidation of detailed biosynthetic routes and the identification of key enzymatic steps. scielo.brmdpi.com

Metabolic Fate Studies: Isotopic tracing studies can also illuminate the metabolic transformations that this compound undergoes within biological systems. For example, by administering labeled this compound to a biological system, its conversion into downstream metabolites can be monitored. The presence and distribution of the isotopic label in various end products provide insights into the metabolic network and the enzymes involved in its degradation or further modification. This approach has been successfully applied to other sterols, such as using deuterated water to investigate the biosynthetic origin of 25-hydroxycholesterol. [21 from previous turn] Such studies are crucial for understanding the biological roles and turnover of this compound in different organisms. scielo.brmdpi.com

Evolutionary and Comparative Aspects of Agnosterol Metabolism

Phylogenetic Relationships of Agnosterol Biosynthetic Enzymes Across Domains of Life

The biosynthesis of sterols, including pathways involving this compound, originates from the precursor squalene (B77637), which is subsequently oxidized to 2,3-epoxysqualene fishersci.fimpg.delipidmaps.org. This epoxide then undergoes cyclization catalyzed by oxidosqualene cyclases (OSCs), such as lanosterol (B1674476) synthase or cycloartenol (B190886) synthase, to form the initial cyclic sterol products like lanosterol or cycloartenol wikipedia.orgmpg.delipidmaps.orgwikipedia.org. This compound itself is described as a biochemical derivative of which lanosterol is the 8,24-diene wikipedia.org.

While sterol biosynthesis is predominantly a eukaryotic process, its presence has also been unequivocally demonstrated in certain bacterial lineages, including Methylococcus capsulatus, Gemmata obscuriglobus, and members of the Myxococcota phylum wikipedia.orghmdb.cafishersci.ca. Phylogenetic analyses of key sterol biosynthetic enzymes, such as squalene monooxygenase (ERG1 in yeast) and oxidosqualene cyclase, indicate a common evolutionary ancestry for the sterol pathway in both bacteria and eukaryotes hmdb.ca.

The distribution of sterol synthesis capabilities in bacteria is complex. Some studies suggest that the presence of sterol biosynthesis genes in bacteria may be a result of horizontal gene transfer (HGT) from eukaryotes hmdb.caciteab.com. Conversely, recent phylogenomic analyses propose that the sterol biosynthesis pathway in the Last Eukaryotic Common Ancestor (LECA) might have originated from a bacterial source, particularly from Myxococcota, which exhibits a depth of sterol biosynthesis unparalleled in the bacterial domain fishersci.cathegoodscentscompany.com. The LECA is believed to have possessed a comprehensive set of enzymes for sterol synthesis, with subsequent evolution primarily driven by gene duplications and losses across eukaryotic lineages citeab.comthegoodscentscompany.comuni.lu.

Table 1: Key Enzymes and Their Roles in Sterol Biosynthesis

| Enzyme Class | Example (Yeast/Human) | Function | Domain Distribution (General) |

| Squalene Monooxygenase | ERG1 | Catalyzes the oxidation of squalene to 2,3-epoxysqualene | Eukaryotes, some Bacteria (e.g., Methylococcus, Gemmata) hmdb.ca |

| Oxidosqualene Cyclase | Lanosterol Synthase | Cyclizes 2,3-epoxysqualene to lanosterol (animals/fungi) or cycloartenol (plants/algae) | Eukaryotes, some Bacteria (e.g., Methylococcus, Gemmata, Myxococcota) hmdb.cafishersci.ca |

| Sterol C24-Methyl Transferase | 24-SMT | Involved in the formation of 24-alkyl sterols in plants, fungi, protozoa | Eukaryotes (excluding animals) fishersci.ca |

| Sterol 14α-Demethylase | CYP51A1 | Demethylates lanosterol/dihydrothis compound (B1670581) in cholesterol biosynthesis | Eukaryotes (animals, fungi), some bacteria thegoodscentscompany.comthegoodscentscompany.comresearchgate.net |

Evolutionary Divergence and Conservation of Sterol Pathways Involving this compound

The sterol biosynthesis pathway exemplifies evolutionary metabolic conservation due to its ancient and essential role in eukaryotic life fishersci.fi. While the initial steps involving squalene and 2,3-epoxysqualene are highly conserved, the downstream modifications leading to diverse end-products show significant evolutionary divergence mpg.delipidmaps.org. For instance, lanosterol is the primary cyclic product in animals and fungi, whereas cycloartenol serves this role in plants and algae lipidmaps.org. This compound, closely related to lanosterol, can be converted to cholesterol in rat liver through a series of demethylation and isomerization steps, highlighting its position within the cholesterol biosynthesis pathway in some mammalian systems fishersci.sethegoodscentscompany.com.

The end-sterol biosynthetic pathway is often considered kingdom-specific, having evolved over time from the LECA, which possessed most of the necessary sterol-synthesizing enzymes citeab.comuni.lu. Mammalian organisms predominantly synthesize cholesterol, fungi produce ergosterol (B1671047), and plants are characterized by a diverse array of C-24 phytosterols (B1254722), such as β-sitosterol, stigmasterol, and campesterol (B1663852) lipidmaps.orguni.luthegoodscentscompany.com.

Evolutionary processes like gene duplications and losses have shaped the diversification of sterol pathways citeab.comthegoodscentscompany.comuni.lu. For example, the expansion of oxidosqualene cyclase (OSC) genes in higher plants is linked to tandem duplication events, positive selection pressures, and divergent evolution uni.lu. Furthermore, some organisms have developed unique variations; nematodes, for instance, utilize an alternative biosynthetic pathway to generate C4-methyl sterols, representing a potential evolutionary "missing link" or a distinct divergent evolutionary trajectory mpg.de. The discovery of cholesterol biosynthesis in Myxococcota, with pathways differing in enzyme ordering and involvement compared to canonical eukaryotic pathways, suggests a complex evolutionary history involving multiple acquisition events and both horizontal and vertical gene transfer fishersci.ca.

This compound in the Context of Sterol Auxotrophy and Dietary Requirements in Organisms

Sterols are generally indispensable for all eukaryotes, with only a few rare exceptions, such as certain insects, worms, and plant oomycetes fishersci.fi. Organisms incapable of synthesizing their own sterols are termed sterol auxotrophs and must acquire these essential lipids from their diet fishersci.ficiteab.com.

Insects are prominent examples of sterol auxotrophs, lacking the enzymatic machinery for de novo sterol synthesis fishersci.sethegoodscentscompany.com. Consequently, they rely on dietary intake, often converting plant-derived phytosterols (like sitosterol, stigmasterol, and campesterol) into cholesterol, which is crucial for their growth, development, and steroid hormone biosynthesis thegoodscentscompany.com. The fruit fly, Drosophila melanogaster, is a well-studied sterol auxotroph that requires dietary sterols for adult development and reproduction fishersci.senih.govnih.gov. Drosophila larvae demonstrate a remarkable ability to regulate their growth to maintain membrane sterol levels within tight limits, even surviving extreme dietary sterol depletion by altering sphingolipid production to compensate for low membrane sterol levels fishersci.se.

Similarly, some oomycetes, particularly those in the Peronosporales group (e.g., Phytophthora spp.), are obligate sterol auxotrophs, depending on host sterols for their propagation fishersci.filipidmaps.org. In contrast, other oomycetes, such as those in the Saprolegniales, retain the capacity to synthesize sterols via the lanosterol biosynthetic pathway lipidmaps.org.

This compound, found alongside lanosterol and dihydrothis compound in mixtures like isocholesterol derived from wool fat, can be considered within the broader context of dietary sterol sources for organisms that require external sterols bmrb.io. Its metabolic fate, as demonstrated by its conversion to cholesterol in rat liver, underscores its potential relevance as a dietary component in some biological systems fishersci.sethegoodscentscompany.com.

Table 2: Sterol Auxotrophy and Dietary Sterol Requirements

| Organism Group | Sterol Synthesis Capability | Primary Dietary Sterol Source (if auxotrophic) | Key Sterol(s) Required/Produced |

| Animals | Generally synthesize (e.g., cholesterol from lanosterol) | N/A (synthesize their own) | Cholesterol lipidmaps.org |

| Fungi | Generally synthesize (e.g., ergosterol from lanosterol) | N/A (synthesize their own) | Ergosterol uni.lu |

| Plants | Generally synthesize (e.g., phytosterols from cycloartenol) | N/A (synthesize their own) | β-Sitosterol, Stigmasterol, Campesterol uni.luthegoodscentscompany.com |

| Insects | Auxotrophic | Phytosterols from plants | Cholesterol (converted from phytosterols) thegoodscentscompany.com |

| Oomycetes | Varies (some auxotrophic, some synthesize) | Host sterols (for auxotrophs) | Fucosterol, Desmosterol, 24-methylenecholesterol, Cholesterol (in synthesizing species) lipidmaps.org |

Future Directions and Emerging Research Avenues for Agnosterol

Systems Biology Approaches to Agnosterol Metabolism and its Regulatory Networks

Systems biology offers a comprehensive framework for understanding complex biological processes by integrating data from various "omics" technologies (e.g., genomics, transcriptomics, metabolomics) to construct predictive models of cellular behavior biorxiv.org. This approach is crucial for deciphering the intricate metabolic and regulatory networks governing the biosynthesis and degradation of specialized metabolites like this compound.

Metabolic networks can be represented as complex systems where metabolites, reactions, and enzymes are interconnected through mass flow and catalytic regulation nih.gov. Transcriptional regulatory networks, on the other hand, involve genes and the directed regulatory effects on their target genes, often mediated by transcription factors nih.gov. Both types of networks are integrated in a genome-scale view to understand coherent cellular states frontiersin.org. For triterpenoids, including this compound, biosynthesis typically proceeds via the mevalonate (B85504) (MVA) pathway in the cytosol, leading to the formation of squalene (B77637), a C30 precursor, which then undergoes cyclization nih.govresearchgate.netfrontiersin.org.

Applying systems biology to this compound would involve:

Network Reconstruction: Mapping the complete biosynthetic pathway of this compound, identifying all enzymes, intermediate metabolites, and the genes encoding these enzymes. This would leverage techniques like metabolomics and transcriptomics to identify key structural and regulatory genes involved in triterpenoid (B12794562) saponin (B1150181) biosynthesis, as demonstrated in soapberry biorxiv.org.

Regulatory Network Elucidation: Identifying transcription factors (TFs) and other regulatory elements (e.g., microRNAs) that control the expression of genes in the this compound biosynthetic pathway biorxiv.orgresearchgate.netresearchgate.net. For instance, bHLH transcription factors have been identified as positive regulators of triterpenoid biosynthesis in Ganoderma lucidum, responding to jasmonic acid signals and activating the synergistic expression of key enzyme genes researchgate.net. Understanding these regulatory mechanisms is vital for manipulating this compound production.

Computational Modeling: Developing mathematical models to simulate the metabolic flux through the this compound pathway and predict the effects of genetic or environmental perturbations on its production nih.gov. Such models can help identify rate-limiting steps and potential bottlenecks in the pathway, guiding metabolic engineering efforts.

While specific systems biology studies on this compound are not extensively documented in the provided literature, the principles applied to other triterpenoids, such as those in Ganoderma lucidum or Sapindus mukorossi, are directly applicable biorxiv.orgresearchgate.netresearchgate.net. These approaches hold the potential to reveal the precise mechanisms by which this compound metabolism is regulated within its native producers, paving the way for targeted interventions.

Biotechnological Production and Engineering of this compound Biosynthetic Pathways

Biotechnological production, often facilitated by metabolic engineering, aims to enhance the yield of valuable natural products or enable their synthesis in heterologous hosts nih.govnih.gov. This is particularly relevant for compounds like this compound, which may be present in low natural abundance or difficult to extract frontiersin.orgmdpi.com. Metabolic engineering involves the optimization of native metabolic pathways and regulatory networks, or the assembly of heterologous pathways, to produce specific molecules nih.gov.

Key strategies in the biotechnological production and engineering of triterpenoid biosynthetic pathways include:

Precursor Supply Enhancement: Increasing the availability of universal precursors, such as isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways and serve as the building blocks for all terpenoids nih.govresearchgate.netfrontiersin.orgpnas.org. For example, engineering peroxisomal biosynthetic pathways in Yarrowia lipolytica has significantly increased squalene (a triterpene precursor) levels by harnessing peroxisomal acetyl-CoA pools and sequestering squalene synthesis from competing cytosolic reactions nih.govmdpi.com.

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing genes encoding enzymes that catalyze rate-limiting steps in the this compound biosynthetic pathway researchgate.netmdpi.compnas.org. For instance, overexpression of squalene synthase (SQS), a key enzyme in triterpene biosynthesis, has been shown to increase squalene levels and potentially lead to higher production of downstream triterpenoids pnas.org.

Heterologous Expression: Transferring the entire or partial this compound biosynthetic pathway into a well-characterized microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria) nih.govfrontiersin.orgmdpi.com. Yeast has been successfully engineered for the heterologous production of various triterpenoids, with yields increasing significantly nih.gov. This approach can overcome limitations associated with slow growth or difficult cultivation of native producers pnas.org.

Enzyme Engineering: Modifying existing enzymes or discovering novel ones to improve their catalytic efficiency, substrate specificity, or to introduce new enzymatic activities for the production of novel this compound derivatives frontiersin.orgpnas.org.

While direct examples of biotechnological production of this compound are not provided, the success in engineering the biosynthesis of other triterpenoids, such as those in Ganoderma lucidum or taxanes, demonstrates the feasibility of applying these strategies to this compound researchgate.netnih.govresearchgate.netnih.govmdpi.compnas.orgmdpi.com.

Chemoenzymatic Synthesis and Derivatization of this compound Analogues for Biochemical Research

Chemoenzymatic synthesis combines the precision and selectivity of enzymatic reactions with the versatility and scalability of traditional chemical synthesis frontiersin.orgnih.govcardiff.ac.uk. This hybrid approach is particularly powerful for accessing complex natural products and their analogues, which might be challenging to obtain solely through chemical or biological methods frontiersin.orgresearchgate.netnih.gov. Derivatization of natural products is crucial for exploring their structure-activity relationships and expanding their potential applications nih.govmdpi.com.

For this compound, chemoenzymatic synthesis and derivatization could involve:

Modular Synthesis of Analogues: Utilizing enzymes, such as terpene synthases, in conjunction with chemically synthesized precursors or modified diphosphates to create novel this compound analogues nih.gov. This modular approach allows for the systematic introduction of structural variations, such as additional carbons or functional groups, into the this compound skeleton nih.gov.

Enzyme-Catalyzed Modifications: Employing specific enzymes (biocatalysts) to perform highly selective chemical transformations on this compound or its intermediates frontiersin.orgcardiff.ac.uk. This could include enzymatic hydroxylation, oxidation, or glycosylation at specific positions, which are often difficult to achieve with high selectivity using purely chemical methods cardiff.ac.uk. For example, P450 enzymes are known for their ability to catalyze hydroxylations on complex steroid cores cardiff.ac.uk.

One-Pot Chemoenzymatic Cascades: Developing integrated processes where multiple chemical and enzymatic steps are performed sequentially in a single reaction vessel, leading to more efficient and environmentally friendly synthesis of this compound or its derivatives biorxiv.orgcardiff.ac.uk. This approach can streamline the synthesis of complex molecules by leveraging the strengths of both methodologies, such as high stereoselectivity of enzymatic reactions biorxiv.org.

Accessing Scarcely Available Analogues: Overcoming the limitation of low natural abundance by providing sustainable and practical synthetic routes to this compound and its derivatives, thus facilitating their further biochemical and medicinal chemistry studies frontiersin.orgmdpi.com.

The application of chemoenzymatic strategies to triterpenoids has shown promise in generating diverse structures and improving access to natural products and their analogues nih.govcardiff.ac.uk. By applying these methods to this compound, researchers can systematically explore its structural space, leading to the discovery of novel compounds with potentially enhanced or altered biochemical properties for various research applications.

Q & A

Q. How to design a multi-omics study exploring this compound’s impact on lipid metabolism?

- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (¹H NMR) data from treated vs. control models. Use pathway enrichment tools (KEGG, Reactome) and network analysis (Cytoscape) to identify hub nodes. Validate findings with stable isotope tracing (e.g., ¹³C-glucose flux analysis) .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.